molecular formula C9H7NO2 B182192 Isoquinoline-1,3(2H,4H)-dione CAS No. 4456-77-3

Isoquinoline-1,3(2H,4H)-dione

Cat. No. B182192
Key on ui cas rn: 4456-77-3
M. Wt: 161.16 g/mol
InChI Key: QGNQEODJYRGEJX-UHFFFAOYSA-N
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Patent
US06790844B2

Procedure details

Homophthalic anhydride (20 g) and urea (60 g) were reacted at 170° C. for 1 hr. The reaction mixture was cooled, water (500 ml) was added thereto, and then the resulting precipitates were collected by filtration. The precipitate were washed with water and dried in hot air, to give 10.5 g of homophthalimide as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:7][C:5](=[O:6])[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1.[NH2:13]C(N)=O>O>[C:1]1(=[O:7])[NH:13][C:5](=[O:6])[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
60 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The precipitate were washed with water
CUSTOM
Type
CUSTOM
Details
dried in hot air

Outcomes

Product
Name
Type
product
Smiles
C1(CC=2C(C(N1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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